Myeloperoxidase Compound I Reduction Kinetics: Trimethylhydroquinone vs. Hydroquinone and Dimethylhydroquinone
In a direct head-to-head kinetic study using human myeloperoxidase (MPO), 2,3,5-trimethylhydroquinone (TMHQ) reduced MPO Compound I with a bimolecular rate constant of 3.1 ± 0.3 × 10^6 M⁻¹s⁻¹, compared to 5.6 ± 0.4 × 10^7 M⁻¹s⁻¹ for unsubstituted hydroquinone (HQ) and 1.3 ± 0.1 × 10^6 M⁻¹s⁻¹ for 2,3-dimethylhydroquinone (DMHQ) under identical conditions (pH 7, 15 °C) [1]. The reaction rate for MPO Compound II reduction followed a similar trend: TMHQ = 4.5 ± 0.2 × 10^4 M⁻¹s⁻¹, HQ = 4.5 ± 0.3 × 10^6 M⁻¹s⁻¹, DMHQ = 1.9 ± 0.1 × 10^5 M⁻¹s⁻¹ [1]. The study further demonstrated that TMHQ and DMHQ trap MPO as Compound III (oxymyeloperoxidase) extremely rapidly, a feature that is dependent on the reduction potential of the quinone/semiquinone couple [1].
| Evidence Dimension | Rate constant for reduction of myeloperoxidase Compound I |
|---|---|
| Target Compound Data | 3.1 ± 0.3 × 10^6 M⁻¹s⁻¹ |
| Comparator Or Baseline | Hydroquinone (5.6 ± 0.4 × 10^7 M⁻¹s⁻¹); 2,3-Dimethylhydroquinone (1.3 ± 0.1 × 10^6 M⁻¹s⁻¹) |
| Quantified Difference | TMHQ rate is ~18-fold slower than HQ, ~2.4-fold faster than DMHQ |
| Conditions | pH 7, 15 °C, sequential-mixing stopped-flow and conventional spectrophotometry |
Why This Matters
This quantitative kinetic profile enables researchers to select TMHQ as a specific substrate for studying MPO Compound III formation or as a mechanistic probe where intermediate reactivity is required, avoiding the excessive speed of HQ or the slower kinetics of DMHQ.
- [1] Burner U, et al. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Redox Rep. 2000;5(4):185-190. doi:10.1179/135100000101535735. View Source
